N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is an organic compound that has garnered significant interest in scientific research and industry due to its potential implications in various fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a nicotinamide group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide typically involves the reaction of 2-hydroxy-8-methylquinoline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with aniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like bromine or chloromethane can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide
- N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide
- N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide
Uniqueness
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide stands out due to its unique combination of a quinoline moiety and a nicotinamide group, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-5-8-17-13-19(22(27)25-21(16)17)15-26(20-10-3-2-4-11-20)23(28)18-9-6-12-24-14-18/h2-14H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHUXRMPMRJPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.